molecular formula C8H12N2O B3061231 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- CAS No. 7060-52-8

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-

Cat. No.: B3061231
CAS No.: 7060-52-8
M. Wt: 152.19 g/mol
InChI Key: CPYBTXZHLQTZNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- is a heterocyclic compound that belongs to the family of pyrrolidinones. This compound features a five-membered lactam ring, which consists of four carbon atoms and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the reaction of gamma-butyrolactone with ammonia at elevated temperatures (250–290°C) and pressures (0.4–1.4 MPa) over solid magnesium silicate catalysts . This reaction is typically carried out in a tubular reactor packed with the solid catalyst, resulting in high yields of the desired product.

Industrial Production Methods

Industrial production of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors and optimized reaction conditions to ensure high efficiency and purity of the final product. The use of solid catalysts and controlled reaction environments are crucial for achieving consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrrolidinones, which can exhibit different biological and chemical properties.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, binding to active sites and preventing substrate conversion. It may also interact with cellular receptors, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)- stands out due to its unique combination of chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and form various derivatives makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

1-(3,4-dihydro-2H-pyrrol-5-yl)pyrrolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O/c11-8-4-2-6-10(8)7-3-1-5-9-7/h1-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPYBTXZHLQTZNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NC1)N2CCCC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440264
Record name 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7060-52-8
Record name 2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440264
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 2
Reactant of Route 2
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 3
Reactant of Route 3
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 4
Reactant of Route 4
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 5
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-
Reactant of Route 6
2-Pyrrolidinone, 1-(3,4-dihydro-2H-pyrrol-5-yl)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.